molecular formula C6H8N2O5 B589153 2-[(E)-Formyldiazenyl]pentanedioic acid CAS No. 943418-43-7

2-[(E)-Formyldiazenyl]pentanedioic acid

Cat. No. B589153
M. Wt: 188.139
InChI Key: ZMMIQVLVCFMWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-Formyldiazenyl]pentanedioic acid (FDPA) is a dicarboxylic acid that has been studied for its potential uses in various scientific applications. FDPA is a derivative of the naturally occurring amino acid, glutamic acid, and can be synthesized through a variety of methods. FDPA has been studied for its ability to act as a chelator, a ligand, and a catalyst in a variety of biochemical and physiological processes.

Scientific Research Applications

Antineoplastic Activity of Pentanedioic Acid Derivatives

Research into pentanedioic acid derivatives, including 2-(4-methylbenzenesulphonamido)pentanedioic acid bis amide derivatives, has shown promising antineoplastic (anti-cancer) activity both in vitro and in vivo. These compounds exhibited significant antineoplastic effects against various human cancer cell lines, such as breast cancer (MCF-7), leukemia (K-562), ovarian cancer (OVACAR-3), colon adenocarcinoma (HT-29), and kidney carcinoma (A-498) in laboratory studies. Additionally, their effectiveness was demonstrated in animal models, suggesting potential for development into cancer therapies (Dutta, Ray, & Nagarajan, 2014); (Dutta, Ravali, Ray, & Nagarajan, 2015).

Inhibitors of Glutamate Carboxypeptidase II

Thiol-based 2-(thioalkyl)pentanedioic acids have been synthesized and evaluated as inhibitors of glutamate carboxypeptidase II (GCP II), an enzyme linked to neuropathic pain and other neurological conditions. These inhibitors, particularly 2-(3-mercaptopropyl)pentanedioic acid, demonstrated potent inhibitory effects and oral bioavailability in animal models, offering a new approach to treating neuropathic pain and potentially other neurological disorders (Majer et al., 2003).

Chemical Separation and Analysis Techniques

The study of pentanedioic acid derivatives extends into chemical separation techniques, with research exploring the reactive extraction of pentanedioic acid using Amberlite LA-2 in various solvents. This work provides valuable insights into optimizing extraction processes for chemical compounds, which is crucial for both industrial applications and laboratory research (Uslu, Bamufleh, Keshav, Pal, & Demir, 2016).

properties

IUPAC Name

2-(formyldiazenyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O5/c9-3-7-8-4(6(12)13)1-2-5(10)11/h3-4H,1-2H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMIQVLVCFMWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N=NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747832
Record name 2-[(E)-Formyldiazenyl]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-Formyldiazenyl]pentanedioic acid

CAS RN

943418-43-7
Record name 2-[(E)-Formyldiazenyl]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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